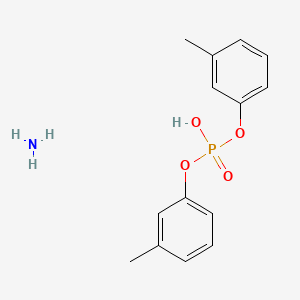
Azane;bis(3-methylphenyl) hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;bis(3-methylphenyl) hydrogen phosphate is an organic compound with the chemical formula C14H15O4P. It is a derivative of phosphoric acid where two hydrogen atoms are replaced by 3-methylphenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azane;bis(3-methylphenyl) hydrogen phosphate can be synthesized through the reaction of 3-methylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Azane;bis(3-methylphenyl) hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it back to its phenol precursors.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: 3-methylphenol and related compounds.
Substitution: Various substituted phenyl phosphates.
Scientific Research Applications
Azane;bis(3-methylphenyl) hydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a flame retardant in plastics and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism by which Azane;bis(3-methylphenyl) hydrogen phosphate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s phosphate group plays a crucial role in these interactions, often mimicking the natural substrates of the enzymes.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methylphenyl) hydrogen phosphate
- Bis(2-methylphenyl) hydrogen phosphate
- Triphenyl phosphate
Uniqueness
Azane;bis(3-methylphenyl) hydrogen phosphate is unique due to its specific substitution pattern on the phenyl rings, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where precise control over chemical properties is required.
Properties
IUPAC Name |
azane;bis(3-methylphenyl) hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O4P.H3N/c1-11-5-3-7-13(9-11)17-19(15,16)18-14-8-4-6-12(2)10-14;/h3-10H,1-2H3,(H,15,16);1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGUXUHOSVCLNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(O)OC2=CC=CC(=C2)C.N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B5220551.png)
![N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B5220556.png)
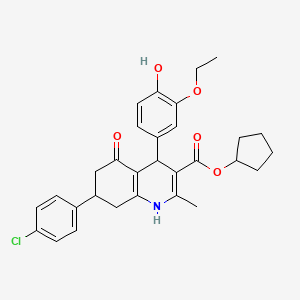
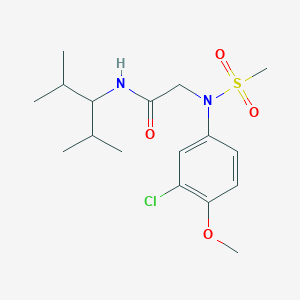
![(5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5220579.png)
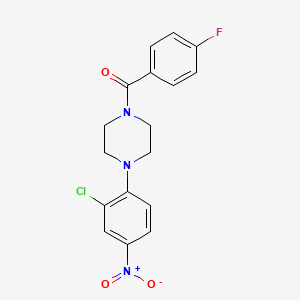

![(3-Chloro-1-benzothiophen-2-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B5220597.png)
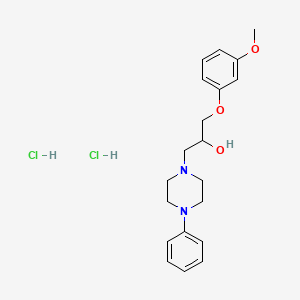
![N-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-ethoxybenzamide](/img/structure/B5220609.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B5220616.png)
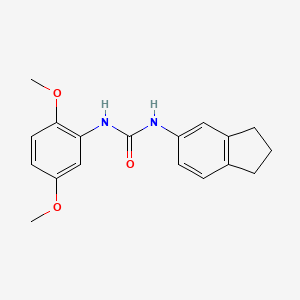
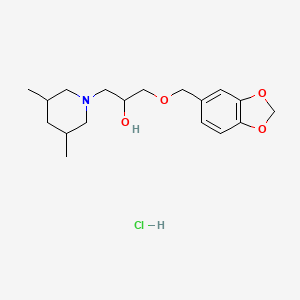
![N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5220642.png)
